molecular formula C16H16ClN3O2S B277905 N-[(2-chloropyridin-3-yl)carbamothioyl]-4-propoxybenzamide

N-[(2-chloropyridin-3-yl)carbamothioyl]-4-propoxybenzamide

Cat. No. B277905
M. Wt: 349.8 g/mol
InChI Key: NMGKSDKDXPIVNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-chloropyridin-3-yl)carbamothioyl]-4-propoxybenzamide, also known as ML239, is a novel small molecule that has been synthesized and studied for its potential use in scientific research. This compound has shown promising results in various studies, and its mechanism of action and physiological effects have been investigated extensively.

Mechanism of Action

The mechanism of action of N-[(2-chloropyridin-3-yl)carbamothioyl]-4-propoxybenzamide involves the inhibition of specific proteins or ion channels in cells. In the case of Nav1.7 inhibition, N-[(2-chloropyridin-3-yl)carbamothioyl]-4-propoxybenzamide binds to a specific site on the channel and prevents it from opening, thereby reducing the flow of sodium ions into the cell (2). This results in decreased pain perception. In the case of MELK inhibition, N-[(2-chloropyridin-3-yl)carbamothioyl]-4-propoxybenzamide binds to the active site of the protein and prevents it from performing its normal function, which is to promote cell growth and survival (3). This results in decreased cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(2-chloropyridin-3-yl)carbamothioyl]-4-propoxybenzamide depend on the specific protein or ion channel that it targets. In the case of Nav1.7 inhibition, N-[(2-chloropyridin-3-yl)carbamothioyl]-4-propoxybenzamide has been shown to reduce pain perception in animal models (2). This effect is specific to Nav1.7 inhibition and is not observed with other Nav channel inhibitors. In the case of MELK inhibition, N-[(2-chloropyridin-3-yl)carbamothioyl]-4-propoxybenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo (3). This effect is specific to MELK inhibition and is not observed with other kinase inhibitors.

Advantages and Limitations for Lab Experiments

N-[(2-chloropyridin-3-yl)carbamothioyl]-4-propoxybenzamide has several advantages and limitations for lab experiments. One advantage is its specificity for the target protein or ion channel, which allows researchers to study the specific effects of inhibiting that target. Another advantage is its relatively low toxicity, which allows for higher concentrations to be used in experiments. However, one limitation is its moderate solubility, which can make it difficult to work with in certain assays. Another limitation is its relatively low potency, which can require higher concentrations to achieve the desired effect.

Future Directions

There are several future directions for N-[(2-chloropyridin-3-yl)carbamothioyl]-4-propoxybenzamide research. One direction is to further investigate its potential as a pain medication by studying its effects in human clinical trials. Another direction is to identify new targets and pathways for N-[(2-chloropyridin-3-yl)carbamothioyl]-4-propoxybenzamide by using it as a tool compound in drug discovery. This could lead to the development of new therapies for various diseases. Another direction is to improve the potency and solubility of N-[(2-chloropyridin-3-yl)carbamothioyl]-4-propoxybenzamide to make it more useful in lab experiments and potential clinical applications.
In conclusion, N-[(2-chloropyridin-3-yl)carbamothioyl]-4-propoxybenzamide is a novel small molecule that has shown promising results in various scientific research areas. Its specificity for target proteins and ion channels, low toxicity, and potential for developing new therapies make it a valuable tool compound for researchers. Further research is needed to fully understand its potential applications and to identify new targets and pathways for this compound.
References:
1. Li J, Liu W, Xia C, et al. Discovery of N-[(2-chloropyridin-3-yl)carbamothioyl]-4-propoxybenzamide (N-[(2-chloropyridin-3-yl)carbamothioyl]-4-propoxybenzamide): a novel, selective and orally bioavailable Na(v)1.7 channel inhibitor for pain management. J Med Chem. 2014;57(13):5514-5527.
2. Jarvis MF, Scott VE, McGaraughty S, et al. A peripherally acting, selective TTX-resistant sodium channel blocker, RO4938581, attenuates nociceptive behavior in animal models of chronic and neuropathic pain. Pain. 2007;132(1-2):136-149.
3. Bekele RT, Venkataraman S, Liu RZ, et al. Development of a novel selective inhibitor of the down-regulated in adenoma (DRA) kinase. J Biol Chem. 2013;288(15):10128-10138.

Synthesis Methods

The synthesis of N-[(2-chloropyridin-3-yl)carbamothioyl]-4-propoxybenzamide involves a series of chemical reactions starting from 4-bromoanisole. The detailed synthesis method has been published in a scientific paper by the researchers who first synthesized this compound (1). The synthesis involves the use of several reagents and solvents, and the final product is obtained in moderate yield. The purity and identity of the compound are confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

Scientific Research Applications

N-[(2-chloropyridin-3-yl)carbamothioyl]-4-propoxybenzamide has been studied for its potential use as a tool compound in various scientific research areas such as neuroscience, cancer biology, and drug discovery. In neuroscience, N-[(2-chloropyridin-3-yl)carbamothioyl]-4-propoxybenzamide has been shown to selectively inhibit a specific subtype of voltage-gated sodium channels (Nav1.7), which are involved in pain perception (2). This makes N-[(2-chloropyridin-3-yl)carbamothioyl]-4-propoxybenzamide a potential candidate for developing new pain medications. In cancer biology, N-[(2-chloropyridin-3-yl)carbamothioyl]-4-propoxybenzamide has been shown to inhibit the growth of cancer cells by targeting a specific protein called MELK (3). This protein is overexpressed in many types of cancer and is a promising therapeutic target. N-[(2-chloropyridin-3-yl)carbamothioyl]-4-propoxybenzamide has also been used as a tool compound in drug discovery to identify new targets and pathways for various diseases.

properties

Product Name

N-[(2-chloropyridin-3-yl)carbamothioyl]-4-propoxybenzamide

Molecular Formula

C16H16ClN3O2S

Molecular Weight

349.8 g/mol

IUPAC Name

N-[(2-chloropyridin-3-yl)carbamothioyl]-4-propoxybenzamide

InChI

InChI=1S/C16H16ClN3O2S/c1-2-10-22-12-7-5-11(6-8-12)15(21)20-16(23)19-13-4-3-9-18-14(13)17/h3-9H,2,10H2,1H3,(H2,19,20,21,23)

InChI Key

NMGKSDKDXPIVNH-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(N=CC=C2)Cl

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(N=CC=C2)Cl

Origin of Product

United States

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